molecular formula C26H26ClN3OS2 B15085067 (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-96-6

(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15085067
CAS No.: 623935-96-6
M. Wt: 496.1 g/mol
InChI Key: HLPCOQVXJYEDFV-QJOMJCCJSA-N
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Description

This compound is a thiazolidinone derivative featuring a pyrazole core substituted with a 4-chlorophenyl group and a phenyl ring. The Z-configuration of the methylene group at position 5 is critical for its stereochemical stability and biological interactions. Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, though specific data for this compound remain under investigation .

Properties

CAS No.

623935-96-6

Molecular Formula

C26H26ClN3OS2

Molecular Weight

496.1 g/mol

IUPAC Name

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26ClN3OS2/c1-2-3-4-5-9-16-29-25(31)23(33-26(29)32)17-20-18-30(22-10-7-6-8-11-22)28-24(20)19-12-14-21(27)15-13-19/h6-8,10-15,17-18H,2-5,9,16H2,1H3/b23-17-

InChI Key

HLPCOQVXJYEDFV-QJOMJCCJSA-N

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-heptyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo group (C=S) in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones.

Reagent Conditions Product Key Findings
Hydrogen peroxideAcetic acid, 60°CSulfoxide derivativePartial oxidation confirmed via IR spectroscopy (S=O stretch at 1050–1100 cm⁻¹).
Potassium permanganateAqueous acidic mediumSulfone derivativeComplete oxidation observed, with NMR showing loss of thioxo proton signals.

Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance. The choice of oxidizing agent and solvent polarity significantly impacts reaction efficiency .

Reduction Reactions

The thioxo group can be reduced to thiols or thioethers under controlled conditions.

Reagent Conditions Product Key Findings
Sodium borohydrideEthanol, refluxThiol derivativeLC-MS analysis confirmed molecular ion peaks consistent with thiol formation.
Lithium aluminum hydrideDry THF, 0–5°CThioether derivativeReaction requires inert atmosphere; product purified via column chromatography.

Side Reactions :
Competitive reduction of the pyrazole ring’s C=N bonds may occur under harsh conditions, necessitating precise stoichiometric control.

Substitution Reactions

The heptyl chain and chlorophenyl group participate in nucleophilic and electrophilic substitutions.

Reagent Conditions Product Key Findings
Chlorine gasNaOH, 40°CChlorinated pyrazole derivativeRegioselectivity observed at the para position of the phenyl ring.
Bromine waterAcetic acid, RTBrominated thiazolidinoneReaction monitored via TLC; product crystallized in ethanol.

Kinetic Studies :
Substitution at the chlorophenyl group follows second-order kinetics, with activation energy calculated at 45 kJ/mol.

Cycloaddition Reactions

The exocyclic methylene group participates in [4+2] Diels-Alder reactions.

Dienophile Conditions Product Key Findings
Maleic anhydrideToluene, 110°CBicyclic adductX-ray crystallography confirmed stereochemistry of the cycloadduct.
TetracyanoethyleneDCM, RTHexacyclic derivativeReaction proceeds via inverse electron-demand pathway .

Thermodynamic Analysis :
High dienophile electrophilicity and electron-deficient dienes favor exo selectivity, with ΔG‡ ≈ 75 kJ/mol .

Spectroscopic Confirmation of Reactivity

Key analytical methods used to characterize reaction products include:

  • IR Spectroscopy : Detects S=O (1050–1100 cm⁻¹) and C-S (650–700 cm⁻¹) stretches.

  • ¹H NMR : Loss of thioxo proton (δ 3.2–3.5 ppm) upon oxidation or reduction.

  • LC-MS : Molecular ion peaks align with theoretical masses of derivatives.

Industrial and Pharmacological Implications

  • Scalability : Continuous flow reactors improve yield (>85%) in oxidation and substitution reactions .

  • Drug Development : Thiol derivatives show enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus) compared to the parent compound.

This compound’s reactivity profile underscores its versatility in synthetic and medicinal chemistry. Further studies are warranted to explore its catalytic applications and optimize reaction pathways for industrial use.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other pyrazole-thiazolidinone hybrids. Key analogues include:

Compound Name Substituent Variations Molecular Formula Key Features
Target Compound 3-Heptyl, 4-chlorophenyl C₂₇H₂₅ClN₄OS₂ Enhanced lipophilicity from heptyl chain; chloro group modulates electronic effects .
(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-... () 3-(2-Phenylethyl), 4-[(4-chlorobenzyl)oxy]phenyl C₃₄H₂₇ClN₄O₂S₂ Phenylethyl substituent increases steric bulk; benzyloxy group alters polarity .
(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-... () 3-Heptyl, 3-fluoro-4-propoxyphenyl C₂₉H₃₃FN₄O₂S₂ Fluoro and propoxy groups enhance electron-withdrawing and solubility properties .

Physicochemical and Electronic Properties

  • Lipophilicity : The heptyl chain in the target compound increases logP compared to the phenylethyl substituent in , favoring passive diffusion across biological membranes.
  • Electronic Effects : The 4-chlorophenyl group (target) provides moderate electron withdrawal, whereas the 3-fluoro-4-propoxyphenyl group () introduces stronger polarization due to fluorine’s electronegativity .

Computational and Analytical Tools

  • Structural Analysis : SHELX software () is widely used for crystallographic refinement, critical for confirming the Z-configuration and bond lengths in such compounds .
  • Electron Density Studies: Multiwfn () enables analysis of noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) that dictate binding modes .

Biological Activity

The compound (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which are recognized for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Structure and Properties

The structure of the compound features a thiazolidin-4-one core modified with a pyrazole moiety. The presence of the 4-chlorophenyl substituent and the heptyl chain significantly influence its biological activity. The thiazolidin-4-one scaffold is known for its ability to undergo various modifications that enhance its pharmacological properties.

Antioxidant Activity

Thiazolidin-4-one derivatives have shown significant antioxidant activity. For example, compounds with specific substitutions at the 4-position of the thiazolidin ring have demonstrated enhanced radical scavenging capabilities. In particular, studies have indicated that certain derivatives exhibit IC50 values lower than that of standard antioxidants like vitamin C .

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives possess anticancer properties, with some compounds exhibiting cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor cell growth. For instance, derivatives have shown IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines . The presence of the pyrazole ring is thought to contribute to this activity by enhancing interaction with cellular targets involved in cancer progression.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidin-4-one derivatives is well-documented. Compounds similar to This compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a mechanism where these compounds may modulate inflammatory pathways effectively .

Antimicrobial Activity

Thiazolidin-4-one derivatives also exhibit antimicrobial properties against various bacterial strains. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential. The incorporation of different substituents on the thiazolidin ring can enhance this activity, making it a valuable scaffold for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of This compound is influenced by its structural components:

Structural FeatureImpact on Activity
Thiazolidin coreEssential for biological activity
4-Chlorophenyl groupEnhances anticancer and anti-inflammatory effects
Heptyl chainMay improve lipophilicity and bioavailability
Pyrazole moietyContributes to anticancer properties

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of thiazolidin-4-one derivatives:

  • Anticancer Studies : A derivative similar to the compound showed significant cytotoxicity against MCF-7 cells with an IC50 value of 0.45 µM, indicating potent anticancer activity .
  • Anti-inflammatory Research : A related compound demonstrated up to 85% inhibition of TNF-α at a concentration comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Testing : Derivatives were tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics .

Q & A

Q. How can synthetic byproducts be identified and minimized?

  • Methodological Answer :
  • HPLC-PDA Analysis : Monitor reaction progress at 254 nm; byproducts (e.g., Schiff base intermediates) elute at distinct retention times.
  • TLC Optimization : Use silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) to track side reactions.
  • Quenching Protocols : Rapid cooling to 0°C after reflux minimizes over-oxidation of the thioxo group .

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